molecular formula C15H9ClN2O B2543583 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile CAS No. 1445760-04-2

3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile

Cat. No.: B2543583
CAS No.: 1445760-04-2
M. Wt: 268.7
InChI Key: HXMGXWBAOCSROZ-UHFFFAOYSA-N
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Description

3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. This compound features a (E)-3-oxoprop-1-enyl chain, a structural motif also found in related compounds like (E)-4-(3-oxoprop-1-en-1-yl)benzonitrile , which serves as a valuable building block in organic synthesis. The presence of the 2-chloropyridin-4-yl group is a key pharmacophore often seen in active pharmaceutical ingredients and investigational compounds, particularly those designed to modulate enzymatic activity for therapeutic purposes . Compounds with similar structural features, such as the chloro-substituted benzonitrile scaffold found in 3-Chloro-4-(3-oxoprop-1-enyl)benzonitrile , are frequently explored for their potential biological activity. This benzonitrile derivative is primarily investigated for its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key immunomodulatory enzyme that catalyzes the degradation of the essential amino acid tryptophan in the kynurenine pathway . In the tumor microenvironment, cancer cells often overexpress IDO1 as a mechanism to suppress local immune responses and evade destruction by T-cells . Therefore, small-molecule IDO1 inhibitors like this compound are of great interest in the field of immuno-oncology, as they may help to restore anti-tumor immunity and can be used in combination with other therapeutic modalities, including chemotherapy, radiotherapy, and other immunotherapeutic agents . Research into such compounds spans a wide range of cancers, including but not limited to melanoma, breast cancer, lung cancer, prostate cancer, gliomas, and leukemias . The compound is supplied for research purposes to facilitate the study of immune checkpoint pathways and the development of novel cancer immunotherapies. It is intended for use in in vitro enzymatic assays, cell-based functional studies, and other preclinical research applications. Researchers can use this compound to further elucidate the structure-activity relationships of IDO1 inhibitors and to probe the complex biology of the tumor microenvironment. This product is labeled with the mandatory disclaimer "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-15-9-13(6-7-18-15)14(19)5-4-11-2-1-3-12(8-11)10-17/h1-9H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMGXWBAOCSROZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone system to an alcohol.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile exhibit significant anticancer properties. Studies have shown that derivatives of chloropyridine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been tested against breast and lung cancer cells, showing promising results in inhibiting tumor growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been synthesized and evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These studies often employ methods like disk diffusion and minimum inhibitory concentration (MIC) assessments to quantify antibacterial efficacy .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .

Pesticidal Activity

Compounds containing chloropyridine are often explored for their pesticidal properties. Research indicates that similar structures can act as effective herbicides or insecticides, targeting specific pests while minimizing harm to non-target organisms .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of chloropyridine-based compounds and their effects on cancer cell lines. The study found that modifications to the chloropyridine structure could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents .

Case Study 2: Antimicrobial Testing

In a comparative study on the antimicrobial efficacy of various chloropyridine derivatives, researchers found that certain modifications significantly increased activity against E. coli. The study utilized both in vitro testing and molecular docking simulations to elucidate the mechanism of action .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Efficacy
AnticancerChloropyridine derivativesInduced apoptosis in cancer cells
AntimicrobialSimilar chlorinated compoundsEffective against E. coli
PesticidalChloropyridine-based pesticidesTargeted pest control

Table 2: Synthesis Methods

CompoundSynthesis MethodYield (%)
This compoundMultistep synthesis involving condensation reactions75%
Related ChloropyridinesMicrowave-assisted synthesis80%

Mechanism of Action

The mechanism of action of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s enone system can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Analytical Data

Compounds in were characterized via $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and mass spectrometry (ESI-MS/HRMS) . For the target compound:

  • The nitrile group would exhibit a sharp $ ^{13}\text{C-NMR} $ signal near 110–120 ppm, absent in ’s esters.
  • The 2-chloropyridine moiety would show distinct aromatic protons in $ ^1 \text{H-NMR} $, split due to coupling with the chloro substituent.

Application Potential

  • OLEDs: highlights benzonitrile derivatives as thermally activated delayed fluorescence (TADF) materials. The target’s nitrile group could facilitate charge transfer, but its pyridine ring may offer different HOMO-LUMO alignment compared to phenoxazine/carbazole systems in .
  • Pharmaceuticals : Pyridine derivatives in are prevalent in drug design. The chloro substituent may enhance binding affinity, though toxicity risks require evaluation.

Biological Activity

3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile, also known by its CAS number 1445771-47-0, is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN3O3C_{20}H_{16}ClN_3O_3 with a molecular weight of 381.8 g/mol. The compound features a chloropyridine moiety which is critical for its biological activity.

PropertyValue
Molecular FormulaC20H16ClN3O3
Molecular Weight381.8 g/mol
CAS Number1445771-47-0

Research indicates that compounds with similar structures often target key enzymes involved in disease processes. For instance, the chloropyridine component may enhance binding affinity to specific targets such as kinases or proteases, which are pivotal in cancer and viral infections.

Antiviral Activity

Recent studies have demonstrated that derivatives of chloropyridine exhibit potent antiviral properties. For example, one study reported that similar compounds showed significant inhibition of SARS-CoV-2 3CL protease with an IC50 value of 250 nM and an EC50 value of 2.8 µM in VeroE6 cells . This suggests that this compound may also possess antiviral capabilities, particularly against RNA viruses.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. A related study found that chloropyridine-based compounds exhibited antiproliferative effects against several cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • SARS-CoV-2 Inhibition :
    • Study : Evaluation of chloropyridinyl esters as SARS-CoV-2 inhibitors.
    • Findings : Compound 9a showed an IC50 value of 160 nM against the viral protease, indicating strong antiviral activity comparable to established antiviral drugs like remdesivir .
  • Anticancer Efficacy :
    • Study : Synthesis and evaluation of fluorinated chloropyridine derivatives.
    • Findings : Several derivatives demonstrated significant cytotoxicity against breast and colon cancer cell lines, with some achieving IC50 values in the low micromolar range .

Q & A

Q. What are the established synthetic routes for 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between aromatic aldehydes and intermediates like 4-thiazolidinones, followed by electrophilic substitution. For example, in analogous nitrile-bearing systems, phenylisothiocyanate reacts with 3-oxo-propionitriles under basic conditions, followed by treatment with chloroacetyl chloride to form thiazolidinone intermediates . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (typically 60–80°C), and catalysts (e.g., piperidine for Knoevenagel condensations). Monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : 1H^1H and 13C^13C NMR confirm the (E)-configuration of the propenyl group (coupling constant J16HzJ \approx 16 \, \text{Hz}) and the chloropyridine substituent. The benzonitrile group shows a distinct CN\text{C} \equiv \text{N} stretch at ~2220 cm1^{-1} in IR.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z 311.0452 for C16_{16}H10_{10}ClN2_2O).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

Q. What safety protocols are essential when handling this nitrile-containing compound?

Nitriles require strict safety measures:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Conduct reactions in fume hoods to avoid inhalation of toxic vapors.
  • Store waste in sealed containers for professional disposal, as nitriles can release cyanide under thermal degradation .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s potential as a SARS-CoV-2 main protease (Mpro) inhibitor?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding interactions. Studies on similar enone-containing compounds show that the α,β-unsaturated ketone forms covalent bonds with Mpro’s catalytic cysteine (Cys145). Key steps:

  • Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
  • Dock into the Mpro active site (PDB ID: 6LU7) using flexible side-chain sampling.
  • Analyze binding energy (ΔG < −8 kcal/mol suggests strong inhibition) and hydrogen bonds with His41/Glu166 .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect electronic properties and bioactivity?

  • Electron-Withdrawing Groups (Cl, CN) : Enhance electrophilicity of the enone moiety, improving covalent binding to cysteine residues.
  • Substituent Position : 2-Chloropyridine vs. 3-chloro analogs alter steric hindrance and π-stacking with aromatic residues (e.g., His41).
  • DFT Calculations : HOMO-LUMO gaps (computed at CAM-B3LYP/def2-TZVP) correlate with reactivity trends. A smaller gap (~4 eV) indicates higher electrophilic reactivity .

Q. How can contradictions in inhibitory efficacy across studies be resolved?

Discrepancies may arise from:

  • Experimental Conditions : Variations in enzyme concentration (nM vs. µM) or assay pH (optimal activity at pH 7.4).
  • Compound Purity : HPLC purity >95% minimizes off-target effects.
  • Computational Parameters : Grid box size (20 ų vs. 25 ų) affects docking accuracy. Validate with free-energy perturbation (FEP) or MM/GBSA calculations .

Q. What advanced crystallization techniques improve structural resolution for this compound?

  • Cryocooling : Flash-cool crystals to 100 K in liquid N2_2 to reduce radiation damage.
  • Twinned Data : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands.
  • High-Resolution Synchrotron Data : Collect at λ = 0.9 Å to enhance anomalous scattering for chlorine atoms .

Q. Can this compound be integrated into functional materials (e.g., liquid crystals or sensors)?

The conjugated enone-benzenenitrile system enables π-π interactions for liquid crystal mesophases. For gas sensing:

  • Functionalize with imidazolium groups to enhance ionic conductivity.
  • Study phase transitions via polarized optical microscopy (POM) and DSC.
  • Test sensitivity to NH3_3 or NO2_2 by measuring resistance changes in thin films .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction StepConditionsReference
3-oxo-propionitrileElectrophilic additionPhenylisothiocyanate, RT
Thiazolidinone derivativeCyclizationChloroacetyl chloride, 60°C
Final productKnoevenagel condensationPiperidine, DMF, 80°C

Q. Table 2. Computational Parameters for Docking Studies

ParameterValue/MethodPurposeReference
Force FieldAMBER ff14SBProtein flexibility
Ligand OptimizationB3LYP/6-31G*Geometry refinement
Docking AlgorithmAutoDock VinaBinding pose prediction
Binding Energy CalculationMM/GBSAFree-energy estimation

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